molecular formula C₉H₁₃ClN₂ B1141974 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride CAS No. 175871-42-8

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

Cat. No. B1141974
M. Wt: 184.67
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including those related to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, often employs domino reactions involving aromatic amines and cyclic enol ethers or 2-hydroxy cyclic ether, catalyzed by indium chloride in water. This process efficiently produces various tetrahydroquinoline derivatives with predominant cis selectivity, attributed to chelation control in aqueous environments (Jianheng Zhang & Chao‐Jun Li, 2002). An improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, alongside the synthesis, isolation, and stereochemistry elucidation of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline, employing chemical evidence and spectral data (I. W. Mathison & R. Tidwell, 1976).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by their tetrahydroquinoline moiety, a common feature in many natural products. The cis selectivity observed in their synthesis can be rationalized by chelation control, especially in aqueous environments. The molecular structure elucidation often involves a combination of chemical reactions and spectral data analysis, providing insight into the stereochemistry of various diastereoisomers.

Chemical Reactions and Properties

The chemical reactivity of 1,2,3,4-tetrahydroisoquinoline derivatives, including rearrangements and reactions with sulfonyl chloride, demonstrates their potential as intermediates in synthesizing beta-amino acids rather than directly yielding tetrahydroisoquinoline structures. Such versatility indicates their utility in synthetic chemistry for creating complex molecular architectures (Klaus Weber, Stephan Kuklinski, & Peter Gmeiner, 2000).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Rearranged Beta-Chloro Amines Synthesis : Weber et al. (2000) demonstrated that treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines instead of tetrahydroisoquinolines, showcasing the compound's potential as an intermediate for synthesizing beta-amino acids and nitriles Weber, Kuklinski, & Gmeiner, 2000.

Redox-Neutral Annulations : Zhu and Seidel (2017) explored the redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with 2-alkylquinoline-3-carbaldehydes, demonstrating dual C–H bond functionalization. This process, facilitated by acetic acid, highlights the compound's applicability in generating complex molecular architectures Zhu & Seidel, 2017.

Biomedical Applications

Neuroprotective Effects : Kotake et al. (2005) investigated 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and found it to have neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This research suggests potential applications of related compounds in developing treatments for neurodegenerative diseases like Parkinson's disease Kotake, Taguchi, Okuda, Sekiya, Tasaki, Hirobe, & Ohta, 2005.

Anticancer Agents : Redda, Gangapuram, & Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the structural importance of the tetrahydroisoquinoline moiety in biological activity against various cancer cell lines Redda, Gangapuram, & Ardley, 2010.

Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) evaluated the analgesic and anti-inflammatory properties of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, suggesting its potential as a non-narcotic analgesic in medical practice Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022.

Safety And Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride includes several hazard statements: H302-H315-H319-H3351. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P5011.


Future Directions

The future directions of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCSYUPAHMVXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938716
Record name 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

CAS RN

175871-42-8
Record name 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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